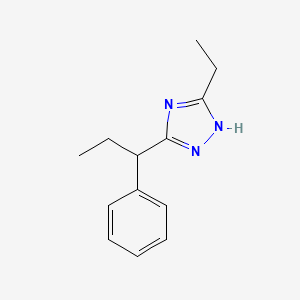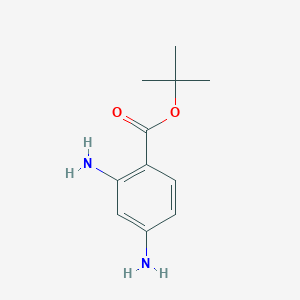![molecular formula C12H16N2O3 B7587588 [1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate is a chemical compound that belongs to the class of local anesthetics. It is also known as Mepivacaine, and it is commonly used in dental and minor surgical procedures. Mepivacaine is a derivative of the amino amide group of local anesthetics, which makes it structurally similar to lidocaine and bupivacaine. In
Mécanisme D'action
Mepivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation of an action potential. Mepivacaine has a rapid onset of action and a relatively short duration of effect.
Biochemical and Physiological Effects:
Mepivacaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 2 hours. Mepivacaine has been shown to have minimal systemic toxicity and does not cause significant cardiovascular or respiratory effects. However, it can cause local reactions, such as pain and swelling at the site of injection.
Avantages Et Limitations Des Expériences En Laboratoire
Mepivacaine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a rapid onset of action. Additionally, Mepivacaine has a relatively short duration of effect, which allows for repeated measurements over a short period of time. However, Mepivacaine can cause local reactions, which can interfere with the accuracy of the experimental results.
Orientations Futures
There are several future directions for the study of Mepivacaine. One area of research is the development of new formulations of Mepivacaine that have a longer duration of effect. Another area of research is the investigation of Mepivacaine as a treatment for chronic pain and neuropathic pain. Additionally, the use of Mepivacaine in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, is an area of research that could lead to improved pain management strategies.
Conclusion:
In conclusion, Mepivacaine is a local anesthetic that has been extensively studied for its use in dental and minor surgical procedures. It works by blocking the transmission of nerve impulses from the site of injection to the brain. Mepivacaine has several advantages for use in laboratory experiments, but it can cause local reactions that can interfere with the accuracy of the experimental results. There are several future directions for the study of Mepivacaine, including the development of new formulations and the investigation of its use in chronic and neuropathic pain management.
Méthodes De Synthèse
The synthesis of Mepivacaine involves the reaction of 2-amino-6-methylbenzoic acid with N-methylpipecolic acid to form the corresponding amide. The amide is then esterified with 1-methylamino-2-propanol to form Mepivacaine. The synthesis of Mepivacaine is a straightforward process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
Mepivacaine has been extensively studied for its use as a local anesthetic in dental and minor surgical procedures. It has also been used in regional anesthesia for peripheral nerve blocks. Mepivacaine has been compared to other local anesthetics, such as lidocaine and bupivacaine, to determine its efficacy and safety. Additionally, Mepivacaine has been studied for its potential use in pain management and as a treatment for neuropathic pain.
Propriétés
IUPAC Name |
[1-(methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-4-6-9(13)10(7)12(16)17-8(2)11(15)14-3/h4-6,8H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYJZZGIQZQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)OC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)


![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)



![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)